molecular formula C6H9NO4 B132559 (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid CAS No. 147332-10-3

(2R,3S)-Pyrrolidine-2,3-dicarboxylic acid

Cat. No. B132559
CAS RN: 147332-10-3
M. Wt: 159.14 g/mol
InChI Key: GLQKHRAKKLRGNR-IUYQGCFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S)-Pyrrolidine-2,3-dicarboxylic acid, also known as L-Proline, is an amino acid that is a building block for proteins. It is a non-essential amino acid, meaning that the body can produce it on its own, but it is also found in various foods such as meat, dairy, and eggs. L-Proline is an important component in the synthesis of collagen, which is a structural protein found in connective tissue, skin, and bones. In addition, L-Proline has been studied for its potential therapeutic uses in various scientific research applications.

Mechanism of Action

The mechanism of action of (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid is not fully understood, but it is believed to work through various pathways in the body. It has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes. (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules.
Biochemical and Physiological Effects:
(2R,3S)-Pyrrolidine-2,3-dicarboxylic acid has been shown to have various biochemical and physiological effects in the body. It is involved in the synthesis of collagen, which is important in the formation of connective tissue, skin, and bones. (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid has also been shown to have antioxidant and anti-inflammatory properties, which may help to protect against oxidative stress and inflammation. In addition, (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid has been shown to have a role in the regulation of gene expression and cellular signaling pathways.

Advantages and Limitations for Lab Experiments

(2R,3S)-Pyrrolidine-2,3-dicarboxylic acid has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid is also stable and can be stored for long periods of time without degradation. However, there are also limitations to the use of (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid in lab experiments. It is a non-essential amino acid, meaning that the body can produce it on its own, which may limit its potential therapeutic uses. In addition, (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid may interact with other compounds in the body, which could affect its activity and efficacy.

Future Directions

There are several future directions for research on (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid. One area of interest is the potential use of (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid in the treatment of various diseases such as cancer, cardiovascular disease, and Alzheimer's disease. Further research is needed to determine the optimal doses and treatment regimens for (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid in these contexts. Another area of interest is the potential use of (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid in wound healing, as it is a component of collagen, which is important in the formation of new tissue. Finally, future research could focus on the development of new synthetic methods for (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid, which could improve its availability and efficacy for use in various scientific research applications.

Synthesis Methods

(2R,3S)-Pyrrolidine-2,3-dicarboxylic acid can be synthesized through various chemical methods, including the Strecker synthesis, the Gabriel synthesis, and the Hofmann degradation. The Strecker synthesis involves the reaction of an aldehyde or ketone with ammonium chloride and potassium cyanide, followed by hydrolysis to form (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid. The Gabriel synthesis involves the reaction of potassium phthalimide with an alkyl halide to form an N-alkyl phthalimide, which is then hydrolyzed to form (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid. The Hofmann degradation involves the reaction of an amide with bromine and sodium hydroxide to form an isocyanate, which is then hydrolyzed to form (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid.

Scientific Research Applications

(2R,3S)-Pyrrolidine-2,3-dicarboxylic acid has been studied for its potential therapeutic uses in various scientific research applications. It has been shown to have antioxidant and anti-inflammatory properties, which may make it useful in the treatment of various diseases such as cancer, cardiovascular disease, and Alzheimer's disease. (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid has also been studied for its potential use in wound healing, as it is a component of collagen, which is important in the formation of new tissue.

properties

CAS RN

147332-10-3

Product Name

(2R,3S)-Pyrrolidine-2,3-dicarboxylic acid

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

(2R,3S)-pyrrolidine-2,3-dicarboxylic acid

InChI

InChI=1S/C6H9NO4/c8-5(9)3-1-2-7-4(3)6(10)11/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3-,4+/m0/s1

InChI Key

GLQKHRAKKLRGNR-IUYQGCFVSA-N

Isomeric SMILES

C1CN[C@H]([C@H]1C(=O)O)C(=O)O

SMILES

C1CNC(C1C(=O)O)C(=O)O

Canonical SMILES

C1CNC(C1C(=O)O)C(=O)O

synonyms

2,3-Pyrrolidinedicarboxylicacid,(2R-cis)-(9CI)

Origin of Product

United States

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